molecular formula C15H30O6Ti B1382109 Bis(acetylactonate) ethoxide isopropoxide titanium CAS No. 445398-76-5

Bis(acetylactonate) ethoxide isopropoxide titanium

Cat. No.: B1382109
CAS No.: 445398-76-5
M. Wt: 354.26 g/mol
InChI Key: WKWLCPMDJLTJLK-VGKOASNMSA-N
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Description

Bis(acetylactonate) ethoxide isopropoxide titanium is a chemical compound with the molecular formula C15H26O6Ti and a molecular weight of 350.23 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of ethanol, (Z)-4-hydroxypent-3-en-2-one, propan-2-ol, and titanium . The InChI is InChI=1S/2C5H8O2.C3H8O.C2H6O.Ti/c21-4 (6)3-5 (2)7;1-3 (2)4;1-2-3;/h23,6H,1-2H3;3-4H,1-2H3;3H,2H2,1H3;/b2*4-3-;;; .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The density is 1.01 g/cm3 at 20 °C .

Scientific Research Applications

1. Catalytic Applications

Bis(acetylactonate) ethoxide isopropoxide titanium and related titanium-based complexes have significant applications in catalysis. For example, bis(Ti(IV) oxide complexes have been used for the catalytic asymmetric allylation of aldehydes, showcasing their potential in achieving high reactivity and selectivity in chemical reactions (Hanawa, Hashimoto, & Maruoka, 2003). Similarly, titanium isopropoxide complexes with aryloxo-based ligands have been utilized as precatalysts for ethylene polymerization, producing polymers of high molecular weight (Panda et al., 2010).

2. Reactions with Acetic Anhydride

Research has explored the reaction of titanium ethoxide and isopropoxide with acetic anhydride. The studies have shown that these reactions lead to the formation of compounds with unique properties, indicating the potential of titanium-based complexes in various synthetic applications (Pande & Mehrotra, 1957).

3. Polymerization Catalysts

Titanium complexes, including those similar to this compound, have been synthesized and investigated as catalysts for ethylene polymerization. These complexes, especially when activated with certain agents, display high activities, making them valuable for industrial polymerization processes (Matsui et al., 1999).

4. Hydroamination Reactions

Titanium-based complexes have been identified as highly active and regioselective precatalysts for hydroamination reactions, further expanding their utility in organic synthesis (Zhang & Schafer, 2003).

Safety and Hazards

Bis(acetylactonate) ethoxide isopropoxide titanium should be handled with care. If inhaled, move the victim into fresh air and give artificial respiration if necessary. In case of skin contact, wash off with soap and plenty of water. If it comes into contact with the eyes, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting . It is classified as highly flammable and may cause serious eye damage and drowsiness or dizziness .

Biochemical Analysis

Biochemical Properties

Bis(acetylactonate) ethoxide isopropoxide titanium plays a significant role in biochemical reactions, particularly in the synthesis of titanium dioxide (TiO2) nanoparticles. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of TiO2 through hydrolysis and condensation reactions. The compound’s interaction with enzymes such as peroxidases and oxidases enhances its catalytic activity, leading to the efficient production of TiO2 nanoparticles . Additionally, this compound forms complexes with proteins, stabilizing their structure and enhancing their functional properties .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the activity of key signaling molecules such as kinases and phosphatases, modulating cell proliferation, differentiation, and apoptosis . The compound also alters gene expression patterns, leading to changes in the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation . Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to conformational changes that enhance or inhibit their activity . For example, it can act as an enzyme inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of by-products that may have different biochemical properties and effects on cellular function . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged activation or inhibition of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can enhance certain biochemical processes . At high doses, it can induce toxicity and adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular and biochemical processes changes significantly at specific dosage levels.

Properties

IUPAC Name

ethanol;(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.C3H8O.C2H6O.Ti/c2*1-4(6)3-5(2)7;1-3(2)4;1-2-3;/h2*3,6H,1-2H3;3-4H,1-2H3;3H,2H2,1H3;/b2*4-3-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWLCPMDJLTJLK-VGKOASNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO.CC(O)C.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ti]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O6Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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